molecular formula C8H9ClO2S B028398 2,6-Dimethylbenzene-1-sulfonyl chloride CAS No. 2905-29-5

2,6-Dimethylbenzene-1-sulfonyl chloride

Cat. No.: B028398
CAS No.: 2905-29-5
M. Wt: 204.67 g/mol
InChI Key: FKRXAOXJRNLGQK-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonic acid chloride with the molecular formula C8H9ClO2S. It is a derivative of benzene, where two methyl groups are attached to the benzene ring at positions 2 and 6, and a sulfonyl chloride group is attached at position 1. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary target of 2,6-Dimethylbenzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

This compound acts as an electrophile in its reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in electrophilic aromatic substitution reactions . These reactions are characterized by the replacement of a proton on an aromatic ring by an electrophile, leading to the formation of a substituted aromatic compound .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of a variety of organic compounds, depending on the specific reaction conditions and the presence of other reactants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as temperature, solvent, and the presence of other reactants, can significantly influence the compound’s reactivity and the outcome of its reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzene-1-sulfonyl chloride can be synthesized from 2-bromo-m-xylene. The synthesis involves the reaction of 2-bromo-m-xylene with chlorosulfonic acid, which introduces the sulfonyl chloride group to the benzene ring . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction of this compound with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzene-1-sulfonyl chloride
  • 3,5-Dimethylbenzene-1-sulfonyl chloride
  • 2,6-Dichlorobenzene-1-sulfonyl chloride

Uniqueness

2,6-Dimethylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the methyl groups and the sulfonyl chloride group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXAOXJRNLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374373
Record name 2,6-Dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-29-5
Record name 2,6-Dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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